Physical and chemical properties of Methyl pyridin-2-ylcarbamate
Physical and chemical properties of Methyl pyridin-2-ylcarbamate
This technical guide details the physical and chemical properties, synthesis, and applications of Methyl pyridin-2-ylcarbamate (CAS: 6269-23-4 / 17920-35-5).[1][2]
A Guide to Physicochemical Properties, Synthesis, and Reactivity[1][2]
Executive Summary
Methyl pyridin-2-ylcarbamate (Methyl N-(2-pyridyl)carbamate) is a heterocyclic carbamate ester serving as a critical intermediate in medicinal chemistry and organometallic synthesis.[1] Structurally, it consists of a pyridine ring substituted at the C2 position with a methyl carbamate moiety.[2]
Its significance lies in two primary domains:
-
Medicinal Chemistry: As a pharmacophore precursor for benzimidazole-based anthelmintics and kinase inhibitors.[1][2]
-
Organometallic Catalysis: As a substrate containing a removable directing group (DG) for transition-metal-catalyzed C–H activation, enabling site-selective functionalization of the pyridine ring.[1][2]
Structural Identity & Physicochemical Profile[1][4]
Chemical Identity[1][4][5][6]
-
IUPAC Name: Methyl N-(pyridin-2-yl)carbamate[1]
-
Synonyms: Methyl 2-pyridylcarbamate; Carbamic acid, (2-pyridinyl)-, methyl ester[1][2]
-
Molecular Formula: C
H N O [2][3] -
SMILES: COC(=O)Nc1ccccn1
Physical Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Recrystallized from EtOAc/Hexane |
| Melting Point | 130 – 133 °C | Sharp melting range indicates high crystallinity |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol | Poorly soluble in water; hydrolyzes slowly |
| pKa (Pyridine N) | ~3.5 – 4.0 | Lower than pyridine (5.[1][2][4][5][6][7][8]2) due to electron-withdrawing carbamate |
| pKa (Amide NH) | ~11.5 | Weakly acidic; deprotonation requires strong base (e.g., NaH) |
| LogP | ~0.8 – 1.1 | Moderate lipophilicity |
Tautomerism
In solution, the compound exists primarily in the amide form , stabilized by the resonance of the carbonyl group.[2] However, the iminol form is accessible, particularly during metal coordination or under basic conditions.[2]
Tautomeric Equilibrium: Py-NH-C(=O)OMe (Amide, Major) ⇌ Py-N=C(OH)OMe (Iminol, Minor)[1][2]
Synthetic Pathways & Process Chemistry[1][10][12][13]
The synthesis of methyl pyridin-2-ylcarbamate is a classic nucleophilic acyl substitution.[1] The choice of base and temperature control is critical to prevent the formation of the bis-acylated byproduct.
Standard Synthesis Protocol
Reaction: 2-Aminopyridine + Methyl Chloroformate
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2-aminopyridine (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Et
N (1.2 equiv) and cool the solution to 0 °C using an ice bath. Explanation: Cooling prevents uncontrolled exotherms and minimizes bis-acylation.[1] -
Acylation: Dropwise add methyl chloroformate (1.1 equiv) over 30 minutes. Maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]
-
Quench & Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na SO , and concentrate.[1][2] -
Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).
Green Chemistry Alternative
Reagent: Dimethyl Carbonate (DMC) Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) Condition: Reflux (90 °C).[1][2] Note: This method avoids toxic chloroformates but requires higher temperatures and longer reaction times.
Chemical Reactivity & Applications[1][12][14][15]
Hydrolysis Kinetics
The carbamate linkage is relatively stable at neutral pH but susceptible to hydrolysis under extremes:
-
Acidic Hydrolysis (6M HCl, Reflux): Decarboxylation occurs rapidly, reverting the compound to 2-aminopyridine and CO
.[1][2] -
Basic Hydrolysis (1M NaOH): Saponification yields the unstable carbamic acid, which spontaneously decomposes to 2-aminopyridine.[1][2]
C–H Activation (Directing Group Utility)
This compound is a valuable substrate for Pd(II)-catalyzed C–H functionalization .[1][2] The pyridine nitrogen acts as a directing group (DG), coordinating to the metal center to position the catalyst at the C3 (ortho) position.[1][2]
Mechanism:
-
Coordination: Pd(OAc)
binds to the Pyridine N.[2] -
C-H Activation: Formation of a 5-membered palladacycle intermediate via CMD (Concerted Metalation-Deprotonation).
-
Functionalization: Oxidative addition of a coupling partner (e.g., Aryl iodide) followed by reductive elimination.[1][2][9]
Visualization: Synthesis & Mechanism[1][2][13]
Synthesis Workflow (DOT Diagram)
Caption: Nucleophilic acyl substitution pathway for the synthesis of methyl pyridin-2-ylcarbamate.
C-H Activation Logic (DOT Diagram)
Caption: Mechanism of Pd(II)-catalyzed C3-selective C-H activation directed by the pyridine nitrogen.[1]
Spectroscopic Characterization
Researchers should use the following data to validate the identity of synthesized batches.
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: CDCl
(7.26 ppm reference) - 8.30 (d, 1H): C6-H (Ortho to Pyridine N) – Most deshielded aromatic proton.[1][2]
- 8.00 (d, 1H): C3-H (Ortho to Carbamate) – Deshielded by the amide anisotropy.[1][2]
- 7.65 (t, 1H): C4-H (Para to N).[1][2]
- 7.00 (t, 1H): C5-H.[1][2]
-
3.80 (s, 3H): O-CH
(Methoxy group) – Characteristic sharp singlet.[1][2] - ~8.5-10.0 (br s, 1H): N-H (Amide proton) – Chemical shift varies with concentration and solvent.[1][2]
Infrared Spectroscopy (FT-IR)
-
3250 cm
: N-H stretch (Broad, medium).[1][2] -
1735 cm
: C=O stretch (Carbamate ester) – Strong, sharp signal.[1][2] -
1590, 1530 cm
: C=C / C=N aromatic ring stretches.[1][2] -
1240 cm
: C-O-C stretch.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80863, Methyl pyridin-2-ylcarbamate. Retrieved from [Link]
-
Engle, K. M., et al. (2015). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism.[1][2] Journal of the American Chemical Society.[2] (Contextual grounding for pyridine-directed C-H activation). Retrieved from [Link][1][2]
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